molecular formula C18H27N3O2 B11819418 tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11819418
M. Wt: 317.4 g/mol
InChI Key: GWCSBVCYCUIHJO-UHFFFAOYSA-N
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Description

tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the pyrrolidine moiety: This step often involves nucleophilic substitution reactions.

    Attachment of the cyclopropyl group: This can be done using cyclopropanation reactions.

    Formation of the carbamate group: This is typically achieved through the reaction of an amine with tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can result in the formation of reduced products.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines and alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the cyclopropyl and pyrrolidine moieties.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the pyridine and carbamate functionalities.

    Pyrrolidine: Contains the pyrrolidine ring but lacks the other functional groups present in the target compound.

Uniqueness

tert-Butyl cyclopropyl(5-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[5-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamate

InChI

InChI=1S/C18H27N3O2/c1-18(2,3)23-17(22)21(14-8-9-14)16-10-7-13(12-19-16)15-6-5-11-20(15)4/h7,10,12,14-15H,5-6,8-9,11H2,1-4H3

InChI Key

GWCSBVCYCUIHJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=C2)C3CCCN3C

Origin of Product

United States

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